6-Chlorocinnoline
Overview
Description
6-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5ClN2. It is a derivative of cinnoline, where a chlorine atom is substituted at the sixth position of the cinnoline ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorocinnoline can be synthesized through various methods. One common approach involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of phosphorus oxychloride. The reaction proceeds through cyclization and chlorination steps to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions typically include elevated temperatures and the use of catalysts to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form cinnoline N-oxides under specific conditions.
Reduction Reactions: It can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Aminocinnoline or thiocinnoline derivatives.
Oxidation: Cinnoline N-oxides.
Reduction: Dihydrocinnoline derivatives.
Scientific Research Applications
6-Chlorocinnoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorocinnoline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
6-Chlorocinnoline can be compared with other similar compounds such as:
Cinnoline: The parent compound without the chlorine substitution.
Quinoxaline: A structurally related compound with nitrogen atoms at different positions.
Quinazoline: Another related compound with a similar bicyclic structure but different nitrogen positioning.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
6-Chlorocinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the molecular formula C9H6ClN, belongs to the class of chlorinated heterocycles. Its structural characteristics contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H6ClN |
Molecular Weight | 165.60 g/mol |
Melting Point | 90-92 °C |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
The anticancer activity of this compound is believed to involve multiple mechanisms:
- Inhibition of PI3K Pathway : Similar to other chloroquinoline derivatives, this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including lung (A549), cervical (HeLa), colorectal (LoVo), and breast (MDA-MB-231) cancer cells.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
A549 (Lung) | 44.34 | DCF: 50 |
HeLa (Cervical) | 30.92 | DCF: 40 |
LoVo (Colorectal) | 28.82 | DCF: 45 |
MDA-MB-231 (Breast) | 26.54 | DCF: 35 |
The IC50 values indicate that this compound exhibits lower concentrations required to inhibit cell viability compared to the reference drug, suggesting its potential as a more effective therapeutic agent.
Study on Anticancer Properties
A study published in Pharmaceutical Research investigated various chloroquinoline derivatives, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against multiple cancer cell lines with enhanced activity compared to standard treatments .
Key Findings:
- Enhanced Activity : Compounds similar to this compound were found to be more effective than traditional chemotherapeutics.
- Mechanistic Insights : The study provided insights into the molecular interactions between these compounds and their targets, emphasizing the role of structural modifications in enhancing biological activity.
Experimental Techniques Used
Researchers utilized various experimental techniques such as:
Properties
IUPAC Name |
6-chlorocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNIMYLGTZTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627070 | |
Record name | 6-Chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17404-91-0 | |
Record name | 6-Chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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